molecular formula C21H16BrFN4OS B2661900 N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide CAS No. 1298036-07-3

N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2661900
CAS No.: 1298036-07-3
M. Wt: 471.35
InChI Key: PCQNCABONRWAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16BrFN4OS and its molecular weight is 471.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and characterization of novel compounds with pyrazole and carboxamide functionalities. For example, studies have detailed the synthesis, analytical characterization, and differentiation of isomers of pyrazole-containing compounds. These compounds are synthesized for various applications, including as research chemicals with potential pharmacological activities that remain to be explored (McLaughlin et al., 2016). Such studies provide foundational knowledge for understanding how structural variations in molecules like N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide could influence their physical, chemical, and biological properties.

Potential Pharmacological Applications

Compounds with pyrazole cores are of interest in the development of new pharmacological agents. For instance, derivatives of pyrazole have been explored for their antifungal activities, with some compounds showing promise against phytopathogenic fungi (Du et al., 2015). This suggests that compounds with similar structures could be synthesized and tested for their efficacy in treating fungal infections or as agrochemicals.

Analytical and Structural Studies

Analytical and structural studies are crucial for understanding the properties of novel compounds. Research on pyrazole derivatives includes extensive analytical characterizations using chromatographic, spectroscopic, and mass spectrometric techniques, as well as crystal structure analysis. Such studies help in confirming the identity of newly synthesized compounds and in understanding their structural features (Köysal et al., 2005).

Potential for Drug Development

The structural features and functionalities of pyrazole and carboxamide compounds make them candidates for drug development. Their synthesis and evaluation for biological activities, such as antiproliferative effects against cancer cell lines, are areas of ongoing research. This indicates the potential for compounds like this compound to be explored in the context of drug discovery and development (Mert et al., 2014).

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrFN4OS/c1-12-19(29-21(25-12)14-5-7-16(23)8-6-14)17-10-18(27-26-17)20(28)24-11-13-3-2-4-15(22)9-13/h2-9,17-18,26-27H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKWTYQWQNWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.